3-(叔丁基)-6-(4-甲基哌嗪-1-基)哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

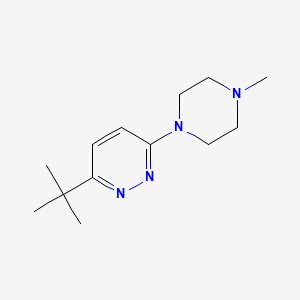

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . The tert-butyl and methyl groups are likely to influence the compound’s properties significantly, but without specific information, it’s hard to say exactly how .

Molecular Structure Analysis

The molecular structure would be based on the piperazine ring, with the tert-butyl and methyl groups attached at the 3 and 6 positions, respectively . The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and others . The tert-butyl and methyl groups would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the piperazine ring and the attached tert-butyl and methyl groups . These could include factors like boiling point, density, and others .科学研究应用

水氧化催化

一项涉及合成和表征一类新型 Ru 配合物 的研究重点阐述了哒嗪配体在催化水氧化中的应用。研究表明,当这些配合物与某些轴向配体结合时,可以有效催化水溶液中的氧气逸出,展示了它们在能量转换和储存应用中的潜力 (Zong & Thummel, 2005)。

组胺 H4 受体配体

在药物化学领域,合成了一系列与哒嗪衍生物密切相关的 2-氨基嘧啶,作为组胺 H4 受体的配体。这些化合物,尤其是 4-叔丁基-6-(4-甲基哌嗪-1-基)嘧啶-2-胺,已显示出有望成为抗炎和镇痛剂,突出了它们在开发新治疗方案中的潜力 (Altenbach 等,2008)。

二氮杂类的金属化和合成

叔丁基磺酰基和叔丁基亚磺酰基已被用作哒嗪和吡嗪衍生物金属化的导向基团。这种方法能够合成各种具有良好产率的功能化产物,展示了哒嗪衍生物在合成有机化学中的多功能性 (Turck 等,1998)。

多巴胺 D4 受体激动剂

哒嗪衍生物已被研究其对多巴胺 D4 受体的亲和力和选择性。该类中的一种显着化合物表现出显着的激动剂功效,这进一步通过其在体内诱导阴茎勃起的能力得到证实。这突出了哒嗪衍生物在研究和治疗与多巴胺系统相关的疾病中的潜力 (Enguehard-Gueiffier 等,2006)。

作用机制

Target of Action

Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

It is suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

In the context of protacs, the compound could potentially influence the ubiquitin-proteasome system, which is responsible for protein degradation .

Result of Action

In the context of protacs, the intended result is typically the degradation of a specific target protein .

安全和危害

未来方向

属性

IUPAC Name |

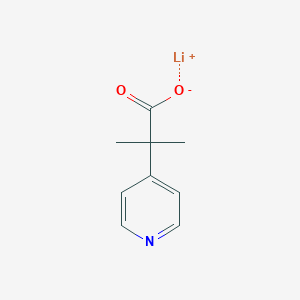

3-tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-13(2,3)11-5-6-12(15-14-11)17-9-7-16(4)8-10-17/h5-6H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKFBMPKQOMEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-6-(4-methylpiperazin-1-yl)pyridazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2868949.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)

![2-Methoxy-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2868958.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)